![molecular formula C12H6FN3O3S2 B2984884 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 905673-45-2](/img/structure/B2984884.png)
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
“N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a benzene ring and a thiazole ring. The compound also contains a nitro group (-NO2) and a carboxamide group (-CONH2), which are functional groups commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the nitro group, and the carboxamide group. The presence of these groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group and the carboxamide group could increase its polarity, affecting properties like solubility and melting point .Scientific Research Applications
Synthesis Techniques and Intermediates
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide represents a class of compounds with potential applications in various scientific research areas, primarily focusing on synthesis methods and their derivatives for biological and chemical studies. The synthesis of related compounds involves solid-phase synthesis techniques, highlighting the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones using solid-phase synthetic methods. These methods employ 4-fluoro-3-nitrobenzoic acid as an intermediate, demonstrating the chemical's versatility in generating pharmacologically relevant structures (Lee, Gauthier, & Rivero, 1999).
Potential for Antimicrobial and Antitumor Activities
Compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide have been explored for their antimicrobial and antitumor activities. Novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were prepared and evaluated for their cytostatic activities against various malignant human cell lines, showing potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). Furthermore, studies on benzothiazole derivatives reveal promising antitumor agents, emphasizing the role of such compounds in developing new therapeutic strategies (Yoshida et al., 2005).
Applications in Imaging and Sensor Development
The development of imaging agents and sensors represents another significant area of application. For instance, fluorine-18-labeled derivatives have been synthesized for use as PET tracers, aiming to improve in vivo quantification of specific receptors, highlighting the compound's utility in developing diagnostic tools for neuropsychiatric disorders (García et al., 2014). Additionally, benzimidazole and benzothiazole conjugated Schiff bases have been investigated as fluorescent sensors for detecting metal ions, demonstrating the compound's potential in sensor technology (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O3S2/c13-6-2-1-3-7-10(6)14-12(21-7)15-11(17)8-4-5-9(20-8)16(18)19/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVANQSQUGZASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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